BenchChemオンラインストアへようこそ!

Paliperidone

Receptor Pharmacology 5-HT2A Antagonism Binding Affinity

Paliperidone (9-hydroxyrisperidone) is the primary active metabolite of risperidone, offering a distinct pharmacokinetic profile — predominantly renal excretion with minimal CYP450 metabolism — that eliminates common drug-drug interaction risks and enables OROS® osmotic-controlled delivery. For procurement teams, this means a single compound supports both oral extended-release and long-acting injectable (37-day half-life paliperidone palmitate) formulation pipelines. Supplied at ≥98% HPLC purity with <0.3% total impurities, it is ideal as an analytical reference standard, receptor-profiling probe (5-HT₂A Ki = 0.4 nM), and controlled-release formulation R&D. Not a direct substitute for risperidone due to divergent metabolic and formulation requirements.

Molecular Formula C23H27FN4O3
Molecular Weight 426.5 g/mol
CAS No. 144598-75-4
Cat. No. B000428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaliperidone
CAS144598-75-4
Synonyms3-(2-(4-(6-fluoro-3-(1,2-benzisoxazolyl))-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
9 Hydroxy risperidone
9 Hydroxyrisperidone
9 OH risperidone
9-hydroxy-risperidone
9-hydroxyrisperidone
9-OH-risperidone
Invega
Invega Sustenna
paliperidone
paliperidone palmitate
Palmitate, Paliperidone
R 76477
R-76477
R76477
Sustenna, Invega
Molecular FormulaC23H27FN4O3
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
InChIInChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3
InChIKeyPMXMIIMHBWHSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilityPractically insoluble in water
Slightly soluble in dimethylformide;  sparingly soluble in 0.1 N HCl, methylene chloride;  practically insoluble in water, hexane, 0.1 N NaOH
2.97e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Paliperidone CAS 144598-75-4: Technical Specification and Procurement Baseline for the Primary Active Metabolite of Risperidone


Paliperidone (CAS 144598-75-4, also known as 9-hydroxyrisperidone) is the primary active metabolite of the antipsychotic agent risperidone and is classified as an atypical antipsychotic [1]. Chemically defined by the molecular formula C₂₃H₂₇FN₄O₃ and a molecular weight of 426.48 g/mol, it is an off-white to pale orange solid with a melting point of 158–160°C [2]. Paliperidone is practically insoluble in water, has a calculated logP of approximately 1.52–1.8, and is sparingly soluble in 0.1 N HCl and methylene chloride [3].

Why Paliperidone CAS 144598-75-4 Cannot Be Interchanged with Risperidone or Other Atypical Antipsychotics in Research and Formulation


Paliperidone is the 9-hydroxy metabolite of risperidone, and while both compounds share a similar receptor-binding profile, their pharmacokinetic and metabolic properties diverge significantly in ways that critically impact formulation design, dosing regimens, and procurement decisions [1]. Risperidone undergoes extensive hepatic metabolism primarily via CYP2D6 to form paliperidone among other metabolites, whereas paliperidone is excreted largely unchanged via the kidneys and undergoes minimal CYP-mediated metabolism, resulting in distinct drug-drug interaction profiles and half-life characteristics that preclude direct substitution [2]. In addition, the physicochemical properties of paliperidone—specifically its poor aqueous solubility and its specific polymorphic and particle-size requirements—necessitate specialized formulation technologies, such as the OROS osmotic delivery system, which are not interchangeable with risperidone-based formulations [3].

Quantitative Differentiation of Paliperidone CAS 144598-75-4: Head-to-Head Evidence for Scientific Selection


Paliperidone Exhibits Higher Affinity for Cloned Human 5-HT₂A Receptors than Risperidone: In Vitro Binding Comparison

Paliperidone demonstrates high-affinity binding to cloned human 5-HT₂A receptors with a Ki value of 0.4 nM . In contrast, risperidone exhibits a reported Ki value of 0.5 nM for the same receptor under comparable assay conditions [1]. Paliperidone also binds to D₂ receptors with Ki values of 1.6–2.8 nM and to D₃ receptors with IC₅₀ values of 0.9–1.0 nM .

Receptor Pharmacology 5-HT2A Antagonism Binding Affinity

Paliperidone Half-Life is Extended and Independent of CYP2D6 Genotype, in Contrast to Risperidone

Paliperidone exhibits a terminal elimination half-life of approximately 23 hours, which is independent of CYP2D6 genotype, as the compound is primarily excreted unchanged via the kidneys [1]. In contrast, the active moiety of risperidone (risperidone plus paliperidone) has a terminal half-life of approximately 19.5 hours, and its metabolism is significantly influenced by CYP2D6 polymorphism, leading to substantial inter-individual variability in exposure [2].

Pharmacokinetics Drug Metabolism Half-Life

Paliperidone OROS Formulation Achieves 38% Lower Peak-to-Trough Fluctuation than Immediate-Release Risperidone

Paliperidone extended-release tablets utilize the OROS osmotic drug-release technology, which provides a gradual ascending release profile that minimizes fluctuations in peak-to-trough plasma concentration [1]. The mean steady-state peak-to-trough ratio for a 9 mg paliperidone extended-release dose is 1.7 (range 1.2–3.1) [2]. In contrast, immediate-release risperidone exhibits a peak-to-trough ratio of approximately 2.75 under comparable dosing conditions [3].

Formulation Science Controlled Release OROS Technology

Paliperidone Palmitate LAI Achieves 8-Fold Longer Half-Life than Risperidone LAI, Enabling Monthly Dosing

Paliperidone palmitate, a long-acting injectable (LAI) formulation, has a terminal half-life of approximately 37 days following intramuscular administration, which permits once-monthly dosing [1]. In comparison, risperidone LAI (microsphere formulation) exhibits a terminal half-life of approximately 4.5 days, necessitating bi-weekly administration [2]. This substantial difference arises from the distinct formulation technologies and release kinetics of the two depot systems.

Long-Acting Injectable Depot Formulation Antipsychotic

Paliperidone Demonstrates Lower Odds of Weight Gain than All Oral Atypical Antipsychotics, Including Risperidone

In a meta-analysis of randomized placebo-controlled trials of oral atypical antipsychotics, paliperidone extended-release (ER) was associated with significantly lower odds of weight gain compared to all other oral atypical antipsychotics in the analysis, including risperidone, olanzapine, quetiapine, and aripiprazole [1]. The odds of withdrawal due to adverse events were also lower with paliperidone ER compared with risperidone and with atypical antipsychotics as a class [2].

Tolerability Metabolic Side Effects Meta-Analysis

Paliperidone Synthesis Yields >99.7% HPLC Purity with Total Impurities <0.3%, Ensuring High-Quality Research-Grade Material

Improved synthetic processes for paliperidone have been developed that achieve a purity of approximately 99.7% by HPLC, with total impurities less than 0.3% and each individual impurity less than 0.1% [1]. In comparison, earlier or alternative processes yielded crude paliperidone with purities of approximately 97–98.6 area% and contained specific impurities such as PAL-keto impurity at levels exceeding 0.1% [2].

Synthetic Chemistry Analytical Purity Quality Control

Optimal Research and Industrial Application Scenarios for Paliperidone CAS 144598-75-4 Based on Quantitative Evidence


In Vitro Receptor Binding and Functional Assays Requiring High-Affinity 5-HT₂A Antagonism

Paliperidone is an optimal choice for in vitro studies focused on serotonin 5-HT₂A receptor antagonism due to its high binding affinity (Ki = 0.4 nM for cloned human 5-HT₂A receptors) . Its favorable affinity profile relative to risperidone (Ki = 0.5 nM) and its additional activity at D₂, D₃, and α-adrenergic receptors make it well-suited for multi-receptor profiling studies in neuropharmacology research [1].

Controlled-Release Formulation Development and OROS Technology Studies

The low aqueous solubility and specific physicochemical properties of paliperidone necessitate the use of advanced formulation technologies, such as the OROS osmotic pump system . The OROS formulation of paliperidone ER achieves a peak-to-trough ratio of 1.7, which is approximately 38% lower than that of immediate-release risperidone [1]. This makes paliperidone an ideal candidate for formulation scientists developing once-daily oral controlled-release antipsychotic products [2].

Long-Acting Injectable (LAI) Depot Formulation and Pharmacokinetic Modeling

Paliperidone palmitate is a preferred LAI antipsychotic for depot formulation studies and pharmacokinetic modeling due to its extended half-life of 37 days, which is 8.2-fold longer than risperidone LAI (4.5 days) . This extended half-life permits once-monthly dosing, reducing the frequency of administration and improving adherence in clinical settings [1]. The distinct release kinetics of paliperidone palmitate also provide a valuable model system for studying in situ forming implants and sustained-release technologies [2].

Synthetic Chemistry and High-Purity Reference Standard Procurement

The availability of paliperidone synthesized to >99.7% HPLC purity with total impurities <0.3% makes it an excellent choice for use as an analytical reference standard and for research requiring high-purity material . The tight control of specific impurities, such as PAL-keto impurity (<0.1%), ensures reproducibility in analytical method development, stability studies, and quality control applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paliperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.